2-chloro-6-fluoro-N-[2-(4-fluoro-3-methylbenzenesulfonyl)-2-(thiophen-2-yl)ethyl]benzamide
Description
2-Chloro-6-fluoro-N-[2-(4-fluoro-3-methylbenzenesulfonyl)-2-(thiophen-2-yl)ethyl]benzamide is a benzamide derivative featuring a complex sulfonamide moiety and a thiophene-containing ethyl chain. Its structure integrates multiple halogenated aromatic systems, including a 2-chloro-6-fluorobenzamide core and a 4-fluoro-3-methylbenzenesulfonyl group, which are common in pharmaceuticals and agrochemicals due to their stability and bioactivity .
Properties
IUPAC Name |
2-chloro-6-fluoro-N-[2-(4-fluoro-3-methylphenyl)sulfonyl-2-thiophen-2-ylethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClF2NO3S2/c1-12-10-13(7-8-15(12)22)29(26,27)18(17-6-3-9-28-17)11-24-20(25)19-14(21)4-2-5-16(19)23/h2-10,18H,11H2,1H3,(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYJMJSMMHABXFK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)C(CNC(=O)C2=C(C=CC=C2Cl)F)C3=CC=CS3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClF2NO3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-chloro-6-fluoro-N-[2-(4-fluoro-3-methylbenzenesulfonyl)-2-(thiophen-2-yl)ethyl]benzamide typically involves multiple steps, including the introduction of chloro and fluoro groups, as well as the formation of sulfonyl and thienyl linkages. Common synthetic routes may involve:
Halogenation: Introduction of chloro and fluoro groups through halogenation reactions.
Sulfonylation: Formation of the sulfonyl group using sulfonyl chlorides.
Coupling Reactions: Use of coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds between aromatic rings.
Chemical Reactions Analysis
This compound can undergo various types of chemical reactions, including:
Substitution Reactions: The chloro and fluoro groups can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The thienyl group can be oxidized or reduced under specific conditions.
Coupling Reactions: The aromatic rings can undergo coupling reactions to form more complex structures.
Common reagents used in these reactions include palladium catalysts for coupling reactions, and oxidizing or reducing agents for modifying the thienyl group. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-chloro-6-fluoro-N-[2-(4-fluoro-3-methylbenzenesulfonyl)-2-(thiophen-2-yl)ethyl]benzamide has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structure.
Materials Science: Application in the development of advanced materials with specific electronic or optical properties.
Biological Studies: Use in studying the interactions of complex organic molecules with biological systems.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of multiple functional groups allows it to engage in various types of interactions, including hydrogen bonding, hydrophobic interactions, and van der Waals forces. These interactions can modulate the activity of the target molecules, leading to specific biological effects .
Comparison with Similar Compounds
a) 4-Bromo-N-(2-chloro-6-fluorophenyl)-5-fluoro-2-[(2S)-1,1,1-trifluoropropan-2-yl]oxybenzamide ()
- Structural Similarities : Shares the 2-chloro-6-fluorophenyl benzamide backbone.
- Key Differences : Replaces the sulfonamide-thiophene-ethyl chain with a trifluoropropoxy group. This substitution likely enhances lipophilicity but reduces hydrogen-bonding capacity compared to the target compound .
- Synthesis : Prepared via coupling of 4-bromo-5-fluoro-2-[(2S)-1,1,1-trifluoropropan-2-yl]oxybenzoyl chloride with 2-chloro-6-fluoroaniline, a method analogous to benzamide syntheses in the target compound’s class .
b) N-(2,4-Difluorophenyl)-2-(3-(Trifluoromethyl)phenoxy)-3-Pyridinecarboxamide ()
- Structural Similarities : Contains a halogenated aryl carboxamide core.
- Key Differences: Uses a pyridinecarboxamide scaffold and lacks sulfonamide functionality. The trifluoromethylphenoxy group may confer distinct pesticidal activity (e.g., diflufenican) .
Sulfonamide-Containing Analogs
Sulfonamide groups are critical for binding to biological targets, as seen in:
a) 5-(4-(4-X-Phenylsulfonyl)phenyl)-4-(2,4-Difluorophenyl)-2H-1,2,4-Triazole-3(4H)-thiones ()
- Structural Similarities : Features a 4-arylbenzenesulfonyl group and halogenated phenyl rings.
- Key Differences : Replaces the benzamide-thiophene system with a triazole-thione scaffold. The triazole ring enhances rigidity and may improve metabolic stability .
- Synthesis : Synthesized via cyclization of hydrazinecarbothioamides, contrasting with the target compound’s likely stepwise amidation and sulfonylation .
b) N-[4-(3-Chloro-4-Fluorophenylamino)-3-Cyano-7-Ethoxyquinolin-6-yl]-4-(Dimethylamino)-2(E)-Butenamide ()
- Structural Similarities : Integrates sulfonamide-like groups (e.g., methanesulfonamide) and halogenated aromatic systems.
- Key Differences: Uses a quinoline core instead of benzamide, which may alter bioavailability and target specificity .
Thiophene-Containing Derivatives
The target compound’s thiophene-ethyl chain is rare among benzamide analogs. Comparable structures include:
a) 2-((4-Chlorophenyl)thio)-N-(3-(Dimethylamino)propyl)-N-(6-Nitrobenzo[d]thiazol-2-yl)acetamide Hydrochloride ()
- Structural Similarities : Contains a thioether-linked aromatic system.
- Key Differences : Uses a benzo[d]thiazole scaffold and lacks sulfonamide functionality. The nitro group may increase reactivity but reduce stability .
Biological Activity
2-Chloro-6-fluoro-N-[2-(4-fluoro-3-methylbenzenesulfonyl)-2-(thiophen-2-yl)ethyl]benzamide is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activity. This article reviews the biological properties, mechanisms of action, and therapeutic implications of this compound based on diverse research findings.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- Molecular Formula : C17H16ClF3N2O2S
- Molecular Weight : 396.84 g/mol
The presence of multiple functional groups, including a sulfonamide and a thiophene moiety, suggests potential for diverse biological interactions.
Biological Activity Overview
Research indicates that this compound exhibits significant biological activity, particularly in the following areas:
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Anticancer Activity :
- Several studies have demonstrated that benzamide derivatives can inhibit the growth of various cancer cell lines. For instance, compounds with similar structures have shown efficacy against breast cancer and lymphoma by targeting specific signaling pathways involved in cell proliferation and survival.
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Enzyme Inhibition :
- The compound has been investigated for its ability to inhibit enzymes such as dihydrofolate reductase (DHFR), which is critical in folate metabolism and DNA synthesis. This inhibition can lead to reduced tumor growth in resistant cancer types.
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Antimicrobial Properties :
- Some derivatives of benzamide have shown antimicrobial activity, suggesting that this compound may also possess similar properties. The presence of fluorine atoms often enhances the lipophilicity and bioactivity of organic compounds.
The mechanisms through which 2-chloro-6-fluoro-N-[2-(4-fluoro-3-methylbenzenesulfonyl)-2-(thiophen-2-yl)ethyl]benzamide exerts its effects include:
- Inhibition of Key Signaling Pathways : By interfering with pathways such as the MAPK/ERK pathway, this compound may disrupt cancer cell signaling and induce apoptosis.
- Modulation of Gene Expression : It may alter the expression levels of genes involved in cell cycle regulation and apoptosis, contributing to its anticancer effects.
Case Studies
Case Study 1: Antitumor Activity
In a study involving human breast cancer cell lines, the compound was tested for its growth inhibition capabilities. Results indicated a significant reduction in cell viability at concentrations above 10 µM, with mechanisms linked to apoptosis induction and cell cycle arrest.
Case Study 2: Enzyme Inhibition
A comparative study evaluated the inhibition potency of various benzamide derivatives against DHFR. The results revealed that the tested compound exhibited IC50 values comparable to established inhibitors like methotrexate, indicating its potential as an effective therapeutic agent.
Data Table: Biological Activity Summary
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
